2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
CAS No.: 926198-05-2
Cat. No.: VC8402637
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926198-05-2 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) |
| Standard InChI Key | OZIUNLWKQCJUAS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a chloromethyl (-CH2Cl) group and at the 2-position with an acetamide bridge connected to a phenyl ring. The molecular formula is C12H11ClN2OS, with a molecular weight of 266.74 g/mol .
Key Structural Features:
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Thiazole Ring: Provides aromaticity and electronic diversity, enabling interactions with biological targets.
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Chloromethyl Group: Introduces electrophilicity, facilitating further chemical modifications (e.g., nucleophilic substitution).
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N-Phenylacetamide: Enhances lipophilicity and potential hydrogen-bonding capacity via the amide group .
Predicted Collision Cross Section (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 267.03536 | 157.6 |
| [M+Na]+ | 289.01730 | 170.2 |
| [M-H]- | 265.02080 | 161.5 |
These CCS values, derived from ion mobility spectrometry predictions, aid in characterizing the compound’s gas-phase ion dynamics, critical for mass spectrometry-based identification .
SMILES and InChIKey:
-
SMILES:
C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl -
InChIKey:
OZIUNLWKQCJUAS-UHFFFAOYSA-N
The InChIKey serves as a unique identifier for database searches, while the SMILES notation clarifies atomic connectivity .
Synthesis and Reactivity
Hypothetical Synthetic Routes
While no direct synthesis is reported, analogous compounds suggest feasible pathways:
Route 1: Thiazole Ring Formation
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Hantzsch Thiazole Synthesis: Condensation of α-chloroacetamide derivatives with thioamides or thioureas.
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Chloromethyl Introduction: Post-synthetic chlorination of a methyl group on the thiazole ring using reagents like sulfuryl chloride (SO2Cl2) .
Route 2: Acetamide Coupling
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Amide Bond Formation: React 4-(chloromethyl)-1,3-thiazol-2-amine with phenylacetyl chloride in the presence of a base (e.g., triethylamine) .
Reactivity Profile
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Chloromethyl Group: Susceptible to nucleophilic substitution (e.g., with amines or alcohols) or elimination under basic conditions.
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Amide Bond: Hydrolyzable under acidic or basic conditions to yield carboxylic acid and amine derivatives .
Physicochemical Properties
Predicted Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 266.74 g/mol |
| LogP | ~3.1 (estimated) |
| Polar Surface Area | 61.44 Ų |
| Hydrogen Bond Donors | 1 |
The LogP value, extrapolated from the methyl analog (CAS 58905-54-7), indicates moderate lipophilicity, suggesting fair membrane permeability .
Solubility and Stability
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